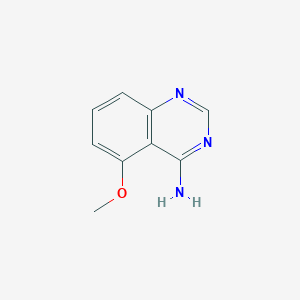

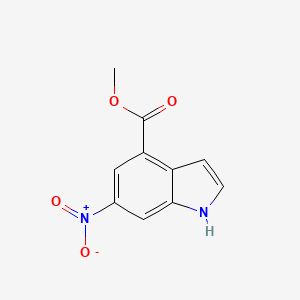

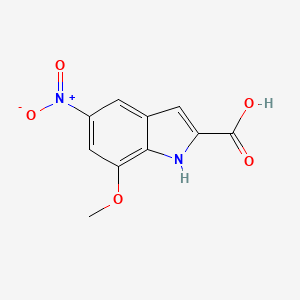

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Übersicht

Beschreibung

“3,4-Difluorophenylacetic acid” and “3,4-Difluorophenylboronic acid” are two compounds that contain a “3,4-Difluorophenyl” group . These compounds are used as building blocks in the synthesis of several organic compounds .

Synthesis Analysis

The synthesis of compounds containing a “3,4-Difluorophenyl” group can involve various methods. For instance, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another example is the synthesis of “2-(3,4-difluorophenyl)cyclopropanamine” derivatives .

Molecular Structure Analysis

The molecular formula of “3,4-Difluorophenylboronic acid” is CHBFO, with an average mass of 157.911 Da and a monoisotopic mass of 158.035065 Da .

Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Difluorophenyl” compounds can vary. For instance, “3,4-Difluorophenylacetic acid” has a linear formula of F2C6H3CH2CO2H .

Wissenschaftliche Forschungsanwendungen

- Catalysis and Organic Synthesis

- A study published in the journal Catalysts discussed the effects of difluorophenyl substituents on the structural, redox, and magnetic properties of Blatter radicals .

- The researchers synthesized two isomeric Blatter’s radicals, 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b). The presence of two F atoms in the phenyl substituent had a substantial effect on the packing of radicals 1a and 1b .

- The structure of all paramagnets was confirmed by single-crystal X-ray diffraction, and two different 1D chains of alternating radicals were identified .

- Magnetic susceptibility measurements in the 2–300 K region showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .

- Pharmaceutical Research

- Compounds with difluorophenyl groups are often used in the development of new drugs . For example, 3,4-Difluorophenylboronic acid is a compound used in pharmaceutical research . Boronic acids are important in the synthesis of biologically active compounds, including pharmaceuticals .

- The specific methods of application or experimental procedures would depend on the specific drug being developed and the stage of the research process. Typically, these compounds are used in reactions with other organic compounds to form new chemical structures .

- The results or outcomes obtained would also depend on the specific research context. In drug development, the goal is often to create a compound with therapeutic effects against a specific disease or condition .

- Material Science

- Difluorophenyl groups are often used in the development of new materials . For example, Blatter radicals with difluorophenyl groups have been studied for their structural, redox, and magnetic properties .

- The researchers prepared two isomeric Blatter’s radicals, 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b), in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

- The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction, and two different 1D chains of alternating radicals were identified .

- Magnetic susceptibility measurements in the 2–300 K region showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .

Safety And Hazards

Safety data sheets indicate that compounds containing a “3,4-Difluorophenyl” group can be hazardous. For example, “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid” is toxic if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-4-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O3/c12-7-2-1-6(5-8(7)13)15-4-3-9(16)10(14-15)11(17)18/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKBORHBZDSFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CC(=O)C(=N2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

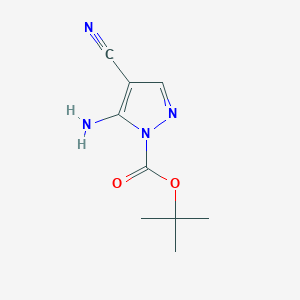

![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)

![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)